molecular formula C10H11ClFNO2 B12382775 Fluparoxan (hydrochloride)

Fluparoxan (hydrochloride)

Cat. No.: B12382775
M. Wt: 231.65 g/mol
InChI Key: JNYKORXHNIRXSA-VTLYIQCISA-N
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Description

Fluparoxan (hydrochloride) is a highly selective and potent alpha-2 adrenergic receptor antagonist. It was initially developed by GlaxoSmithKline as a potential antidepressant. The compound is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluparoxan (hydrochloride) involves several steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of fluparoxan (hydrochloride) typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fluparoxan (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while reduction can produce fluparoxan derivatives with modified functional groups .

Scientific Research Applications

Fluparoxan (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving alpha-2 adrenergic receptor antagonists.

    Biology: Investigated for its effects on noradrenergic neurotransmission and its potential role in treating neurodegenerative diseases.

    Medicine: Explored as a potential treatment for depression, Alzheimer’s disease, and schizophrenia due to its ability to increase noradrenaline levels in the brain.

    Industry: Utilized in the development of new pharmaceuticals targeting the alpha-2 adrenergic receptor

Mechanism of Action

Fluparoxan (hydrochloride) exerts its effects by selectively blocking alpha-2 adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The elevated levels of noradrenaline enhance neurotransmission and have potential therapeutic benefits in conditions associated with noradrenaline deficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluparoxan (hydrochloride) is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other compounds in its class, fluparoxan does not antagonize any variant of the imidazoline receptor, making it a valuable tool in research focused on alpha-2 adrenergic receptor functions .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1

InChI Key

JNYKORXHNIRXSA-VTLYIQCISA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl

Canonical SMILES

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl

Origin of Product

United States

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